6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate typically involves multi-step reactions. One common method includes the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . Another approach involves the use of bromoethane as a starting material to isolate the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different chromen derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxy(phenyl)acetate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is unique due to its specific functional groups and the tert-butoxycarbonyl protection, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19NO6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C20H19NO6/c1-20(2,3)27-19(24)21-11-17(22)25-12-8-9-14-13-6-4-5-7-15(13)18(23)26-16(14)10-12/h4-10H,11H2,1-3H3,(H,21,24) |
InChI Key |
PMZTZHSSGNDWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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